![molecular formula C9H14N4 B13184098 6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13184098.png)
6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3,4,5,12-tetraazatricyclo[7210,3,7]dodeca-4,6-diene is a complex organic compound with a unique tricyclic structure It is characterized by the presence of four nitrogen atoms and a methyl group attached to the tricyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, specific temperature ranges, and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene
- 6-Phenyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene
Uniqueness
6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene is unique due to the presence of a methyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of nitrogen atoms and the tricyclic structure also contribute to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
6-methyl-3,4,5,12-tetrazatricyclo[7.2.1.03,7]dodeca-4,6-diene |
InChI |
InChI=1S/C9H14N4/c1-6-9-4-7-2-3-8(10-7)5-13(9)12-11-6/h7-8,10H,2-5H2,1H3 |
InChI Key |
IYSFLMFVVBNTCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC3CCC(N3)CN2N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




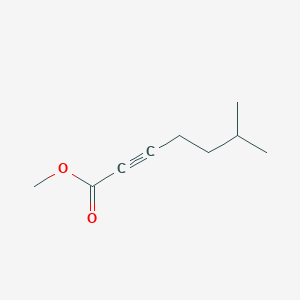
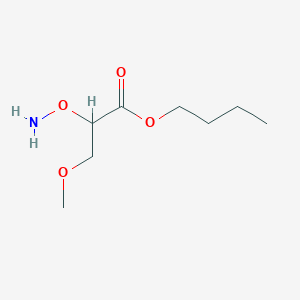


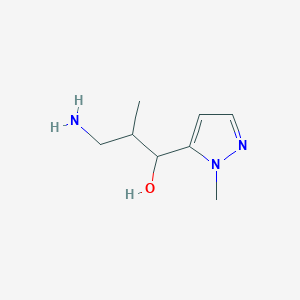
![2-[(1R)-1-(2-amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid](/img/structure/B13184075.png)
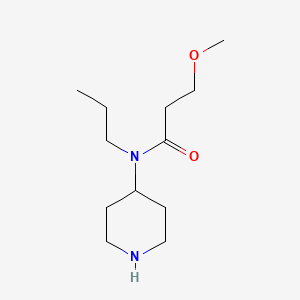

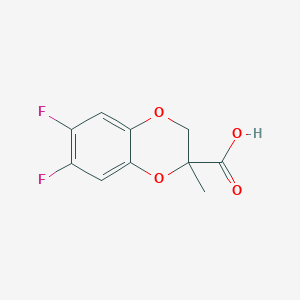


![(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol](/img/structure/B13184101.png)
